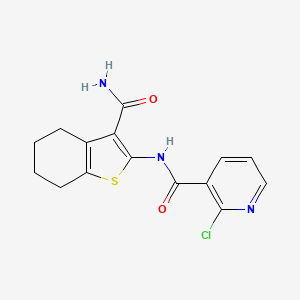![molecular formula C26H25ClN4S B14926408 1,1-dibenzyl-3-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]thiourea](/img/structure/B14926408.png)
1,1-dibenzyl-3-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-DIBENZYL-N’-[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]THIOUREA is an organosulfur compound belonging to the thiourea class. Thioureas are known for their diverse applications in organic synthesis, pharmaceuticals, and industrial processes. This compound, with its unique structural features, has garnered interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIBENZYL-N’-[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]THIOUREA typically involves the condensation of appropriate amines with carbon disulfide in an aqueous medium . This method allows for the efficient production of symmetrical and unsymmetrical substituted thiourea derivatives. The reaction conditions are generally mild, often proceeding at ambient temperature, and the process is highly atom-economic.
Industrial Production Methods
On an industrial scale, the synthesis of thiourea derivatives, including N,N-DIBENZYL-N’-[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]THIOUREA, can be achieved through similar condensation reactions. The use of isocyanides and elemental sulfur in the presence of aliphatic amines is another efficient method . This approach is advantageous due to its simplicity and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-DIBENZYL-N’-[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thioureas. These products have significant applications in various fields, including pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
N,N-DIBENZYL-N’-[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]THIOUREA has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of N,N-DIBENZYL-N’-[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]THIOUREA involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active sites of enzymes such as α-amylase and α-glucosidase, thereby preventing their normal function . This inhibition can lead to various biological effects, including reduced glucose levels and antibacterial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,N-DIBENZYL-N’-[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]THIOUREA include other thiourea derivatives such as:
- N,N-Dibenzylthiourea
- N,N’-Bis(4-chlorobenzyl)thiourea
- N,N’-Bis(5-methyl-1H-pyrazol-3-yl)thiourea
Uniqueness
What sets N,N-DIBENZYL-N’-[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]THIOUREA apart is its unique combination of benzyl, chlorobenzyl, and pyrazolyl groups. This structural diversity contributes to its distinct chemical reactivity and broad range of applications in various scientific fields.
Eigenschaften
Molekularformel |
C26H25ClN4S |
|---|---|
Molekulargewicht |
461.0 g/mol |
IUPAC-Name |
1,1-dibenzyl-3-[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]thiourea |
InChI |
InChI=1S/C26H25ClN4S/c1-20-16-25(29-31(20)19-23-12-14-24(27)15-13-23)28-26(32)30(17-21-8-4-2-5-9-21)18-22-10-6-3-7-11-22/h2-16H,17-19H2,1H3,(H,28,29,32) |
InChI-Schlüssel |
QGMJOHTWUXQUDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=S)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(2E)-hexan-2-ylidene]-4-methyl-3-nitrobenzohydrazide](/img/structure/B14926330.png)
![1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14926338.png)
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B14926348.png)
![3-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14926360.png)
![1-ethyl-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14926367.png)
![7-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14926368.png)

![3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B14926379.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14926385.png)
![2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14926392.png)
![N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926400.png)
![Ethyl 2-[(2-ethoxybenzoyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B14926409.png)
![2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B14926417.png)

